![molecular formula C18H19N5OS B2629873 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 852372-23-7](/img/structure/B2629873.png)
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a triazolo-pyridazine ring and a piperidine moiety. These structural elements contribute to its diverse biological activities.
Structural Formula
Key Functional Groups
- Triazolo[4,3-b]pyridazine : Known for various pharmacological properties.
- Piperidine : Often associated with psychoactive effects and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study:
In a study evaluating various triazole derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis through the activation of caspases 3, 8, and 9, alongside modulation of p53 pathways .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to specific enzymes that regulate cell proliferation.
- Apoptosis Induction : Triggering apoptotic pathways through caspase activation.
- Autophagy Modulation : Influencing cellular stress responses that lead to autophagy.
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the sulfanyl group is suggested to enhance the antimicrobial efficacy by disrupting bacterial cell walls or interfering with metabolic pathways.
Table of Biological Activities
Synthesis and Pharmacological Screening
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The pharmacological screening often includes assays to evaluate cytotoxicity against various cancer cell lines and antimicrobial activity against bacterial strains.
Synthetic Pathway Overview
- Formation of Triazolo-Pyridazine Ring : Achieved through cyclization reactions.
- Introduction of Sulfanyl Group : Nucleophilic substitution methods are employed.
- Coupling with Piperidine : Final coupling reactions using coupling reagents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one exhibit promising antimicrobial properties. In particular, studies have shown that derivatives of triazolopyridazine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new anti-tubercular agents .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been extensively studied for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that related compounds may modulate key signaling pathways involved in cancer progression .
Neurological Applications
Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly in disorders such as anxiety and depression. This area warrants further investigation through in vivo studies to assess the compound's effects on neurological targets .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazolopyridazine ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final coupling with piperidine derivatives using coupling reagents like EDCI or DCC .
Case Studies and Research Findings
A series of studies have explored the biological activity of similar compounds:
- One study developed a library of triazolopyridazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, revealing several compounds with low IC50 values, indicating strong potency .
Compound | IC50 (μM) | Activity |
---|---|---|
Compound A | 1.35 | Strong |
Compound B | 2.18 | Moderate |
Compound C | 40.32 | Weak |
These findings underscore the importance of structural modifications in enhancing biological activity.
Eigenschaften
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(22-11-5-2-6-12-22)13-25-16-10-9-15-19-20-18(23(15)21-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQDVGGMIMKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.